molecular formula C12H13IN2 B581397 4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide CAS No. 118931-23-0

4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide

Cat. No.: B581397
CAS No.: 118931-23-0
M. Wt: 312.154
InChI Key: AXVRCVQYSOFTSF-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide is a chemical compound that features a pyridinium core with an aminophenyl substituent

Scientific Research Applications

4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.

Safety and Hazards

The safety data sheet for 4-Aminophenol, a similar compound, indicates that it is harmful if swallowed or inhaled and is suspected of causing genetic defects .

Future Directions

Future research could focus on the synthesis and characterization of “4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide” and its potential applications. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Additionally, covalent organic frameworks (COFs) are a class of extended crystalline porous polymers that possess unique architectures with high surface areas, long-range order, and permanent porosity, which have been used for the capture of radioactive iodine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide typically involves the reaction of 4-aminobenzylamine with 1-methylpyridinium iodide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridinium ring can be reduced to form the corresponding pyridine derivative.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium bromide (NaBr) in an appropriate solvent.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Pyridine derivatives.

    Substitution: Halide-substituted derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and leading to various biological effects. The aminophenyl group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenyl)-1-methylpyridin-1-ium iodide: Similar structure but with a nitro group instead of an amino group.

    4-(4-Chlorophenyl)-1-methylpyridin-1-ium iodide: Contains a chloro group instead of an amino group.

    4-(4-Bromophenyl)-1-methylpyridin-1-ium iodide: Features a bromo group in place of the amino group.

Uniqueness

4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide is unique due to the presence of the amino group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological molecules or other chemical entities are required.

Properties

IUPAC Name

4-(1-methylpyridin-1-ium-4-yl)aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.HI/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10;/h2-9,13H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVRCVQYSOFTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80766975
Record name 4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80766975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118931-23-0
Record name 4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80766975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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